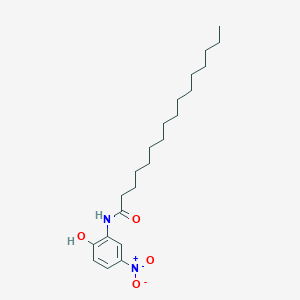
2-methylsulfonylsulfanylacetic Acid
説明
Synthesis Analysis
The synthesis of compounds similar to 2-methylsulfonylsulfanylacetic acid often involves complex reactions that include sulfonylation processes, the use of sulfonic acids as key intermediates, and the manipulation of molecular structures to achieve desired functionalities. For instance, the synthesis of extended oxazoles showcases a strategy where α-sulfonyl anions react smoothly with diverse alkyl halides, leading to a range of alkylation products. This process exemplifies the intricate steps involved in synthesizing sulfanylacetic acid derivatives, highlighting the role of sulfonyl groups in synthetic organic chemistry (Patil & Luzzio, 2016).
科学的研究の応用
2-Methylsulfonylsulfanylacetic Acid is a compound with potential applications in various scientific research fields. Although there is limited direct research on this specific compound, insights into its relevance can be derived from studies focused on related sulfonic and sulfonated compounds, given their chemical similarities and potential for analogous applications.
Environmental and Industrial Applications
Research on sulfamic acid and its derivatives, including sulfonated compounds, highlights their utility in environmental and industrial contexts. Sulfamic acid is used as an environmentally friendly alternative for industrial cleaning and corrosion inhibition, showcasing the potential of sulfonated compounds in reducing environmental impact while maintaining efficacy in industrial processes (C. Verma & M. Quraishi, 2022)[https://consensus.app/papers/sulfamic-acid-environmentfriendly-acid-cleaning-verma/c3df37cbc32b5f55bec9b09e00a81e9e/?utm_source=chatgpt]. Furthermore, studies on the oxidation of reduced sulfur compounds by photocatalysis or photosensitization indicate the importance of sulfonic acids in pollution control and water treatment, suggesting possible applications for 2-Methylsulfonylsulfanylacetic Acid in these areas (C. Cantau et al., 2007)[https://consensus.app/papers/oxidation-sulfur-compounds-photocatalysis-cantau/61e36700903a54648fc4aa4001e30d00/?utm_source=chatgpt].
Biodegradation and Toxicity Studies
Research on the microbial degradation of polyfluoroalkyl chemicals, including sulfonated derivatives, provides insights into the environmental fate and potential toxicity of such compounds. This research is crucial for understanding how compounds like 2-Methylsulfonylsulfanylacetic Acid may behave in biological systems and the environment, with implications for their safe use and disposal (Jinxia Liu & Sandra Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].
Antioxidant Properties
Studies on the ABTS/PP decolorization assay of antioxidant capacity highlight the potential of sulfonic acids in evaluating antioxidant properties. This suggests that 2-Methylsulfonylsulfanylacetic Acid could be researched for its antioxidant capacity, contributing to fields such as food science, pharmacology, and materials science where antioxidant properties are of interest (I. Ilyasov et al., 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt].
Advances in Sulfur Chemistry
The role of sulfur chemistry in treating acid gases and its application in environmental science and engineering further elucidates the potential applications of sulfur-containing compounds like 2-Methylsulfonylsulfanylacetic Acid. These studies explore the efficiency and mechanisms behind sulfur-based processes in mitigating pollution and recovering resources, indicating a broad scope of research and application for sulfonated compounds (A. Gupta et al., 2016)[https://consensus.app/papers/advances-chemistry-treatment-acid-gases-gupta/3001dec31d54523ea832caedadcc4d7f/?utm_source=chatgpt].
特性
IUPAC Name |
2-methylsulfonylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S2/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZQXBECRATCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxymethyl methanethiosulfonate | |
CAS RN |
13700-15-7 | |
| Record name | 2-((methylsulfonyl)thio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



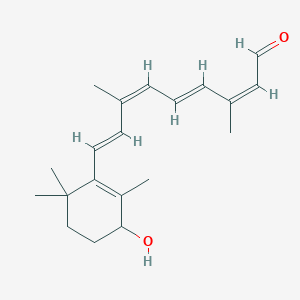
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
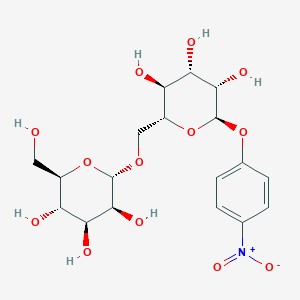
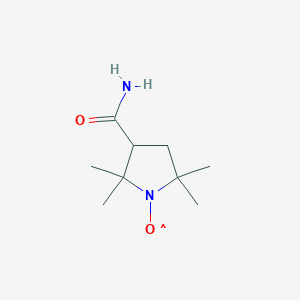
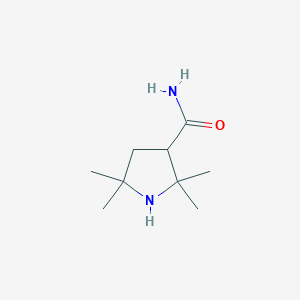
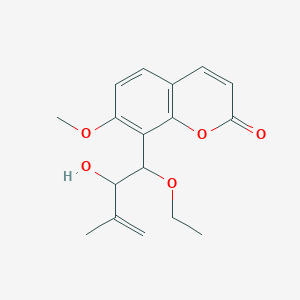



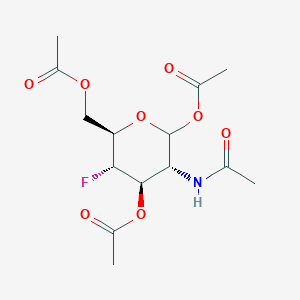
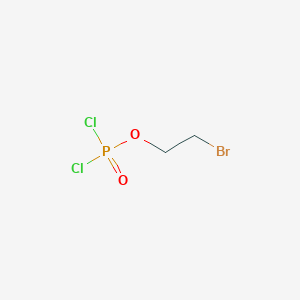
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)
